(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]
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Overview
Description
The compound (8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] is a complex organic molecule with a unique spiro structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] involves multiple steps, including cyclization and spiro formation. The key steps include:
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions.
Spiro Formation: Introduction of the spirocyclopropane moiety via a spirocyclization reaction.
Functional Group Modifications: Introduction of ethyl and methyl groups at specific positions through alkylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Cyclization: Use of metal catalysts to facilitate the cyclization process.
High-Pressure Reactions: Application of high pressure to drive the spirocyclization reaction.
Purification: Use of chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.
Comparison with Similar Compounds
Similar Compounds
Stigmasta-3,5-diene: A compound with a similar cyclopenta[a]phenanthrene core but different functional groups.
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: Another compound with a similar core structure but different side chains.
Uniqueness
The uniqueness of (8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] lies in its spirocyclopropane moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
99441-52-8 |
---|---|
Molecular Formula |
C23H38 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethylspiro[1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-2,1'-cyclopropane] |
InChI |
InChI=1S/C23H38/c1-4-16-6-8-19-18-7-5-17-9-12-23(13-14-23)15-22(17,3)20(18)10-11-21(16,19)2/h16-20H,4-15H2,1-3H3/t16-,17?,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
SBIRNZZOYZDUKZ-HRIRMUMJSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC5(CC4)CC5)C)C |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CC5(CC4)CC5)C)C |
Origin of Product |
United States |
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